1-(benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-1H-indol-3-yl)urea 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-1H-indol-3-yl)urea
Brand Name: Vulcanchem
CAS No.: 899990-99-9
VCID: VC6965625
InChI: InChI=1S/C18H17N3O3/c1-2-21-10-14(13-5-3-4-6-15(13)21)20-18(22)19-12-7-8-16-17(9-12)24-11-23-16/h3-10H,2,11H2,1H3,(H2,19,20,22)
SMILES: CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC4=C(C=C3)OCO4
Molecular Formula: C18H17N3O3
Molecular Weight: 323.352

1-(benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-1H-indol-3-yl)urea

CAS No.: 899990-99-9

Cat. No.: VC6965625

Molecular Formula: C18H17N3O3

Molecular Weight: 323.352

* For research use only. Not for human or veterinary use.

1-(benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-1H-indol-3-yl)urea - 899990-99-9

Specification

CAS No. 899990-99-9
Molecular Formula C18H17N3O3
Molecular Weight 323.352
IUPAC Name 1-(1,3-benzodioxol-5-yl)-3-(1-ethylindol-3-yl)urea
Standard InChI InChI=1S/C18H17N3O3/c1-2-21-10-14(13-5-3-4-6-15(13)21)20-18(22)19-12-7-8-16-17(9-12)24-11-23-16/h3-10H,2,11H2,1H3,(H2,19,20,22)
Standard InChI Key MFCPQKPMACUXQM-UHFFFAOYSA-N
SMILES CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC4=C(C=C3)OCO4

Introduction

The compound 1-(benzo[d] dioxol-5-yl)-3-(1-ethyl-1H-indol-3-yl)urea is a complex organic molecule that combines a benzo[d] dioxol-5-yl group with an indol-3-yl moiety through a urea linkage. This compound is not explicitly detailed in the provided search results, so we will construct a comprehensive overview based on related compounds and general principles of organic chemistry.

Synthesis

The synthesis of such a compound typically involves the reaction of an isocyanate with an amine. For 1-(benzo[d] dioxol-5-yl)-3-(1-ethyl-1H-indol-3-yl)urea, one might start with benzo[d] dioxol-5-yl isocyanate and 1-ethyl-1H-indol-3-amine. The reaction conditions would likely involve a solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to facilitate the reaction.

Potential Applications

Compounds with similar structures often exhibit biological activity, such as enzyme inhibition or receptor binding. The presence of both a benzo[d] dioxole and an indole moiety could confer unique pharmacological properties, potentially useful in drug discovery.

Research Findings

While specific research findings on 1-(benzo[d] dioxol-5-yl)-3-(1-ethyl-1H-indol-3-yl)urea are not available, related compounds have shown promise in various biological assays. For instance, compounds with indole and urea functionalities have been explored for their potential as inhibitors of enzymes like urease .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator